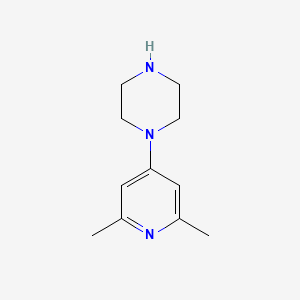

1-(2,6-Dimethylpyridin-4-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

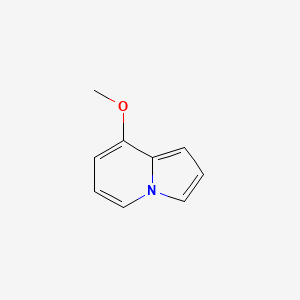

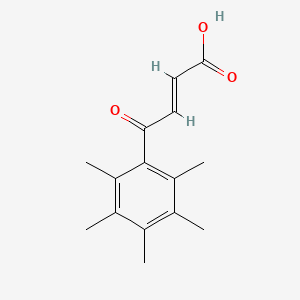

“1-(2,6-Dimethylpyridin-4-yl)piperazine” is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Applications De Recherche Scientifique

Synthesis of Antimicrobial Agents

A notable application of derivatives related to "1-(2,6-Dimethylpyridin-4-yl)piperazine" is in the synthesis of antimicrobial agents. For example, novel thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi, showcasing potential as broad-spectrum antimicrobial agents (Patel et al., 2012).

Anticonvulsant Activity

Compounds synthesized from structures related to "this compound" have been tested for anticonvulsant activity, with several showing effectiveness in seizure models. This suggests potential applications in developing treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2011).

Chemical Synthesis and Production

The compound has been utilized as a key intermediate in the synthesis of other complex molecules, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide. This highlights its role in facilitating efficient chemical synthesis and production processes (Guillaume et al., 2003).

Biological Screening and Molecular Docking

Derivatives of "this compound" have been synthesized and screened for various biological activities, including antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have further elucidated the potential mechanisms of action of these compounds, offering insights into their therapeutic applications (Khan et al., 2019).

Antiproliferative Activity Against Cancer Cell Lines

The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has demonstrated antiproliferative effects against various human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Mallesha et al., 2012).

Antipsychotic Potential

Certain analogues designed around the core structure of "this compound" have been evaluated for their antipsychotic potential, highlighting the versatility of this chemical scaffold in developing treatments for psychiatric disorders (Bradbury et al., 2013).

Mécanisme D'action

Target of Action

Piperazine derivatives are known to interact with various receptors, including gaba receptors .

Mode of Action

Piperazine, a core structure in 1-(2,6-Dimethylpyridin-4-yl)piperazine, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . .

Biochemical Pathways

As a gaba receptor agonist, piperazine may influence the gabaergic system, which plays a crucial role in inhibitory neurotransmission .

Result of Action

As a gaba receptor agonist, it may cause hyperpolarization of nerve endings, resulting in certain physiological effects .

Propriétés

IUPAC Name |

1-(2,6-dimethylpyridin-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCANMDDAARPKKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650820 |

Source

|

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166954-07-0 |

Source

|

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-4,7-Methanopyrrolo[1,2-c][1,3]oxazine](/img/structure/B574248.png)

![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1R-(exo,exo,syn)]-(9CI)](/img/no-structure.png)

![5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene](/img/structure/B574255.png)

![(3aR,6aS)-3,3-difluoro-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B574259.png)

![N2-Ethyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574262.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)